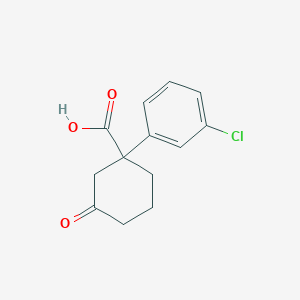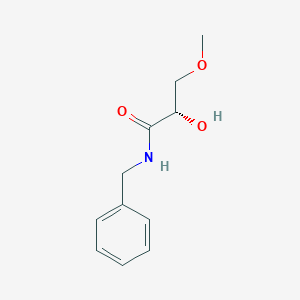
(S)-N-Benzyl-2-hydroxy-3-methoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-Benzyl-2-hydroxy-3-methoxypropanamide is an organic compound characterized by its specific stereochemistry, which is denoted by the (S) configuration This compound features a benzyl group attached to a nitrogen atom, a hydroxy group on the second carbon, and a methoxy group on the third carbon of the propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Benzyl-2-hydroxy-3-methoxypropanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-hydroxy-3-methoxypropanoic acid and benzylamine.
Amidation Reaction: The carboxylic acid group of (S)-2-hydroxy-3-methoxypropanoic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This is followed by the addition of benzylamine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-Benzyl-2-hydroxy-3-methoxypropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of (S)-N-Benzyl-2-oxo-3-methoxypropanamide.
Reduction: Formation of (S)-N-Benzyl-2-hydroxy-3-methoxypropylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-N-Benzyl-2-hydroxy-3-methoxypropanamide has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-N-Benzyl-2-hydroxy-3-methoxypropanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Pathways Involved: The compound may influence pathways related to inflammation, pain, and cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-N-Benzyl-2-hydroxy-3-methoxypropanamide: The enantiomer of the compound with different stereochemistry.
N-Benzyl-2-hydroxy-3-methoxypropanamide: The racemic mixture containing both (S) and ® enantiomers.
N-Benzyl-2-hydroxypropanamide: Lacks the methoxy group on the third carbon.
Uniqueness
(S)-N-Benzyl-2-hydroxy-3-methoxypropanamide is unique due to its specific (S) configuration, which can result in different biological activities and interactions compared to its ® enantiomer and racemic mixture. The presence of the methoxy group also imparts distinct chemical properties that can influence its reactivity and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H15NO3 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
(2S)-N-benzyl-2-hydroxy-3-methoxypropanamide |
InChI |
InChI=1S/C11H15NO3/c1-15-8-10(13)11(14)12-7-9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3,(H,12,14)/t10-/m0/s1 |
Clé InChI |
SUPHWZWLQUAGOQ-JTQLQIEISA-N |
SMILES isomérique |
COC[C@@H](C(=O)NCC1=CC=CC=C1)O |
SMILES canonique |
COCC(C(=O)NCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-Benzyl-7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13087791.png)

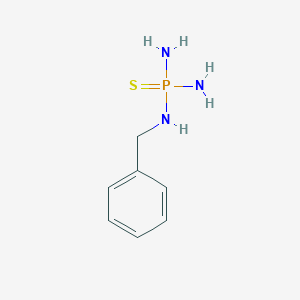

![3-([1,1'-Biphenyl]-2-ylamino)-4-aminobenzoic acid](/img/structure/B13087803.png)

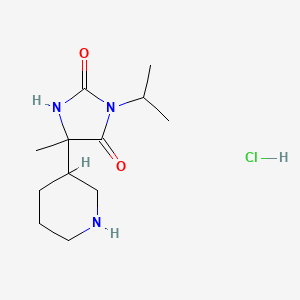
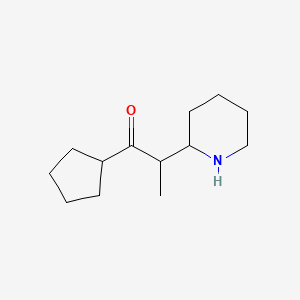
![4-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid](/img/structure/B13087836.png)

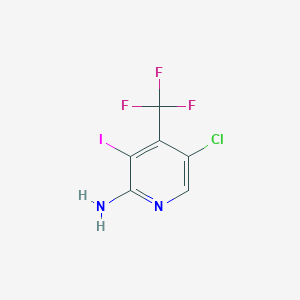
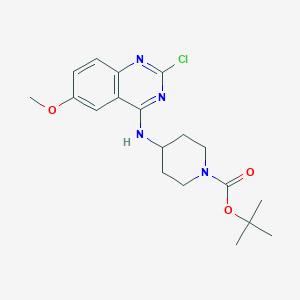
![2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13087857.png)
